![molecular formula C19H21N3OS2 B2792585 N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide CAS No. 851280-41-6](/img/structure/B2792585.png)
N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide, commonly known as CTAP, is a chemical compound that has been studied for its potential use in scientific research. CTAP is a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. In
作用機序
CTAP acts as a competitive antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When activated by endogenous opioid peptides such as dynorphin, the kappa opioid receptor can produce analgesia, dysphoria, and other physiological and behavioral effects. CTAP binds to the kappa opioid receptor and prevents the activation of downstream signaling pathways, thereby blocking the effects of endogenous opioid peptides.
Biochemical and Physiological Effects:
CTAP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to block the analgesic effects of endogenous opioid peptides, which suggests that it may be useful for investigating the role of the kappa opioid receptor in pain regulation. CTAP has also been shown to produce anxiogenic and antidepressant-like effects in animal models, which suggests that it may have potential therapeutic applications for anxiety and depression.
実験室実験の利点と制限
One advantage of using CTAP in lab experiments is that it is a potent and selective antagonist of the kappa opioid receptor, which allows for precise manipulation of the receptor's activity. This can be useful for investigating the role of the kappa opioid receptor in various physiological and behavioral processes. However, one limitation of using CTAP is that it is a relatively new compound and its effects in humans are not yet well understood. Additionally, CTAP may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on CTAP. One area of interest is investigating the potential therapeutic applications of CTAP for anxiety and depression. Additionally, CTAP may be useful for investigating the role of the kappa opioid receptor in drug addiction and withdrawal. Finally, further research is needed to fully understand the biochemical and physiological effects of CTAP and to investigate its potential off-target effects.
合成法
CTAP can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-phenyl-2-aminothiazole with carbon disulfide to form 4-phenyl-1,3-thiazol-2-ylthiocarbamoyl chloride. This compound is then reacted with cyclohexylamine to form 1-cyanocyclohexyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]carbamoyl chloride. Finally, this compound is reacted with 2-amino-3-(4-bromobenzoyl)propanoic acid to form CTAP.
科学的研究の応用
CTAP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. CTAP has been used in animal studies to investigate the role of the kappa opioid receptor in various physiological and behavioral processes, including pain, depression, anxiety, and drug addiction.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-14(17(23)22-19(13-20)10-6-3-7-11-19)25-18-21-16(12-24-18)15-8-4-2-5-9-15/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRJLLAAMXTEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)
![ethyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2792504.png)
![N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2792505.png)
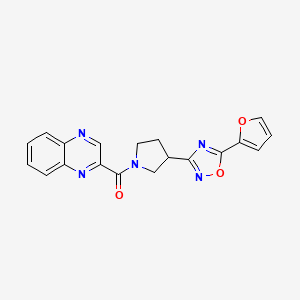
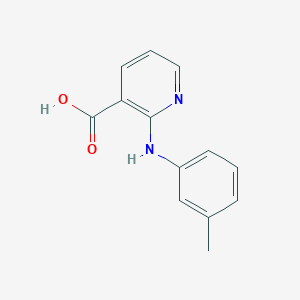
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2792508.png)
![1-(sec-butyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2792510.png)
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792512.png)
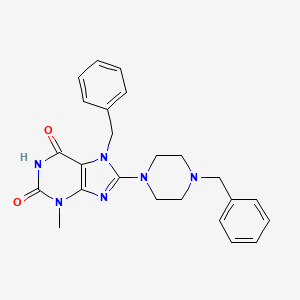
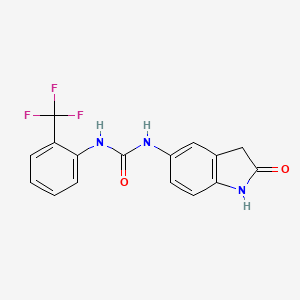
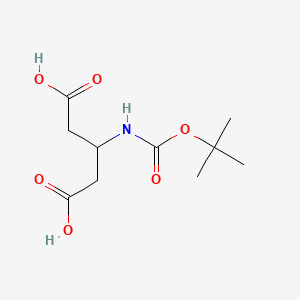
![N-(2-cyclohex-1-en-1-ylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)
![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2792519.png)
